5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
CAS No.: 1170526-97-2
Cat. No.: VC3035699
Molecular Formula: C10H9Cl2FN2S
Molecular Weight: 279.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170526-97-2 |
|---|---|
| Molecular Formula | C10H9Cl2FN2S |
| Molecular Weight | 279.16 g/mol |
| IUPAC Name | 5-[(4-chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H8ClFN2S.ClH/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8;/h1-2,4-5H,3H2,(H2,13,14);1H |
| Standard InChI Key | QHCUAUAMPXBMKH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)F)CC2=CN=C(S2)N.Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CC2=CN=C(S2)N.Cl |
Introduction
Chemical Structure and Properties
Structural Features
5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride consists of a 1,3-thiazole ring with an amino group at the 2-position and a 4-chloro-2-fluorophenylmethyl substituent at the 5-position. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous media compared to the free base form. The molecular structure contains several key functional groups that influence its reactivity and biological interactions, including the thiazole nitrogen atoms, the primary amine, and the halogenated aromatic ring.
Physical and Chemical Properties
Based on analysis of similar thiazole derivatives, the estimated molecular properties of 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride are presented in Table 1.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10H8ClFN2S·HCl | Contains a thiazole core with halogenated phenyl |
| Molecular Weight | ~279.16 g/mol | Includes hydrochloride salt |
| Appearance | White to off-white crystalline solid | Typical for thiazole hydrochlorides |
| Solubility | Moderate in DMSO (~10-20 mM); Poor in aqueous buffers | Hydrochloride salt improves water solubility |
| LogP (estimated) | ~2.7 | Indicates moderate lipophilicity |
| pKa (estimated) | ~4.5 (amine group) | Affects ionization state at physiological pH |
Halogenated thiazole derivatives typically appear as crystalline solids with varying degrees of solubility in organic solvents. The presence of both chlorine and fluorine substituents contributes to the compound's lipophilicity, while the hydrochloride salt formation improves its solubility in polar solvents. The estimated LogP value suggests moderate membrane permeability, a property relevant to its potential pharmacokinetic behavior.
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves a multi-step process, with the Hantzsch thiazole synthesis serving as a fundamental method. This approach generally involves the condensation of thiourea with an appropriate α-haloketone intermediate derived from the halogenated phenylmethyl component.
Proposed Synthetic Route
Based on established methods for similar compounds, a potential synthetic pathway for 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride would involve:
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Preparation of an α-bromoketone intermediate from 4-chloro-2-fluorophenylacetic acid or its derivatives
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Condensation reaction with thiourea to form the thiazole ring
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
Critical Reaction Parameters
The synthesis of halogenated thiazole derivatives requires careful attention to several key parameters that influence reaction efficiency and product purity, as outlined in Table 2.
| Parameter | Optimal Conditions | Impact on Synthesis |
|---|---|---|
| Solvent Selection | Ethanol, dioxane, or DMF | Affects solubility and reaction rate |
| Temperature Control | 20-25°C for condensation; 60°C for functionalization | Prevents side reactions and degradation |
| Catalyst | Triethylamine for neutralization | Manages HCl byproducts during reactions |
| Reaction Monitoring | TLC and NMR spectroscopy | Ensures reaction completion and product purity |
| Purification Method | Recrystallization from appropriate solvents | Removes impurities and isolates the pure compound |
Chemical Reactivity
Reactive Sites
5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride contains several reactive sites that influence its chemical behavior:
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The primary amine group at the 2-position of the thiazole ring can participate in nucleophilic substitution reactions, acylation, and complexation with metals.
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The halogenated phenyl ring can undergo various transformations, including coupling reactions and nucleophilic aromatic substitution, particularly at the positions bearing the halogen atoms.
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The thiazole ring itself can participate in electrophilic substitution reactions, albeit with lower reactivity compared to more electron-rich heterocycles.
Common Reactions
Based on the reactivity of similar thiazole derivatives, 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride may undergo the following reactions:
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Oxidation of the thiazole sulfur to form sulfoxides or sulfones
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Reduction reactions, potentially converting the thiazole ring to dihydrothiazole derivatives
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Nucleophilic substitution at the halogenated positions of the phenyl ring
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Acylation or alkylation of the primary amine group
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Formation of Schiff bases through condensation with aldehydes
Biological Activity and Mechanisms
Structure-Activity Relationships
The positioning of substituents on both the thiazole ring and the phenyl group significantly influences biological activity. Analysis of similar thiazole derivatives suggests that:
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The 2-amino group on the thiazole ring often serves as a hydrogen bond donor in interactions with biological targets
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Halogen substituents (chloro and fluoro) enhance binding affinity through hydrophobic interactions and halogen bonding
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The phenylmethyl linker provides conformational flexibility, allowing the molecule to adopt optimal binding orientations
| Compound | Substituent Pattern | Tyrosinase IC50 (μM) | Relative Potency |
|---|---|---|---|
| 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine | 3-Cl, 4-F | 1.2 | High |
| 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine | 4-F | 5.8 | Moderate |
| 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine | 3-Cl | 3.5 | Moderate |
| 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine | 4-Cl, 2-F | Estimated 2.0-3.0 | Predicted Moderate-High |
Note: Values for 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine are theoretical estimates based on structure-activity relationships of similar compounds.
Research Applications
Pharmaceutical Research
The unique structural features of 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride suggest potential applications in pharmaceutical research, particularly in the following areas:
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Antimicrobial agent development: Halogenated thiazoles have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli
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Enzyme inhibitor design: The compound's structure suggests potential activity against enzymes such as tyrosinase, with applications in treating hyperpigmentation disorders
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Anti-inflammatory research: Thiazole derivatives have shown promise in modulating inflammatory pathways
Chemical Synthesis Applications
Beyond its direct biological applications, 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride may serve as a valuable intermediate in the synthesis of more complex molecules. The reactive amine group provides a convenient handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery programs.
Structure-Based Drug Design
The compound's well-defined structural features make it suitable for structure-based drug design approaches. Computational studies can predict its binding modes with potential biological targets, guiding the development of more potent and selective derivatives. The halogenated phenyl ring, in particular, provides opportunities for optimizing interactions with hydrophobic binding pockets in target proteins.
Analytical Characterization
Spectroscopic Properties
The identification and characterization of 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride can be accomplished using various spectroscopic techniques. Table 4 presents predicted spectroscopic data based on similar thiazole derivatives.
| Analytical Method | Expected Signals/Properties | Significance |
|---|---|---|
| 1H NMR | Thiazole proton: δ 6.8-7.0 ppm; Aromatic protons: δ 7.1-7.8 ppm; Methylene protons: δ 3.8-4.0 ppm; Amine protons: δ 5.0-5.5 ppm (broad) | Confirms structural integrity and purity |
| 13C NMR | Thiazole C-2: δ 168-170 ppm; Thiazole C-4,5: δ 130-140 ppm; Aromatic carbons: δ 115-135 ppm; Methylene carbon: δ 30-35 ppm | Provides carbon framework verification |
| Mass Spectrometry | [M+H]+ at m/z ~243 (free base); Characteristic fragmentation pattern | Confirms molecular weight and structure |
| IR Spectroscopy | N-H stretching: 3300-3500 cm-1; C=N stretching: 1620-1640 cm-1; C-F stretching: 1000-1100 cm-1; C-Cl stretching: 700-800 cm-1 | Identifies functional groups |
Chromatographic Analysis
For purity assessment and separation, high-performance liquid chromatography (HPLC) would be the method of choice. A typical HPLC method might employ a C18 reverse-phase column with a gradient elution using acetonitrile and water, monitoring at 254 nm. The retention time would depend on specific conditions but would likely fall in the range of 5-8 minutes under standard conditions.
X-ray Crystallography
X-ray crystallography provides definitive structural information, including bond lengths, angles, and molecular packing. For 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride, crystal formation might be achieved through slow evaporation from appropriate solvents such as methanol or acetonitrile.
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